Taxinine M

Description

Overview of Taxane (B156437) Diterpenoids

Taxane diterpenoids, often referred to as taxoids, are a family of natural products characterized by a core taxane ring system. This intricate structure is a tetracyclic diterpene framework. wikipedia.org The taxane family encompasses a large number of congeners, with over 550 identified from natural and semisynthetic sources. researchgate.netacs.org These compounds are predominantly isolated from plants of the genus Taxus, commonly known as yews. researchgate.netacs.org

The significance of taxane diterpenoids in research is largely attributed to the discovery of paclitaxel (B517696) (Taxol), a prominent member of this class, which has demonstrated potent anticancer activity and is widely used in chemotherapy. wikipedia.orgresearchgate.netacs.orgnih.gov The success of paclitaxel has driven extensive research efforts to identify and investigate other taxanes from Taxus species and explore their potential biological effects. researchgate.netresearchgate.netresearchgate.net

The basic structure of most taxoids features a pentamethyl [9.3.1.03,8]tricyclopentadecane skeleton, referred to as the normal taxane skeleton. acs.org However, variations exist, including those with an 11(15→1) abeo-taxane skeleton and other rearranged forms. researchgate.netacs.orgacs.org The structural complexity of taxanes, including their multiple chiral centers, contributes to their diverse properties. wikipedia.orgontosight.ai

Contextualization of Taxinine (B26179) M within Taxane Research

Taxinine M is a specific tetracyclic taxane diterpenoid that has been isolated from various Taxus species, including Taxus brevifolia and Taxus chinensis. researchgate.netbiocrick.commedchemexpress.comacs.orgmedchemexpress.comchemfaces.com Its identification and structural elucidation contribute to the growing understanding of the chemical diversity within the taxane family. researchgate.netacs.org

Research on this compound falls within the scope of natural product chemistry and medicinal chemistry, aiming to understand its chemical properties, occurrence in nature, and potential biological activities. Studies have investigated methods for its isolation and analysis from plant sources. researchgate.netchemfaces.com

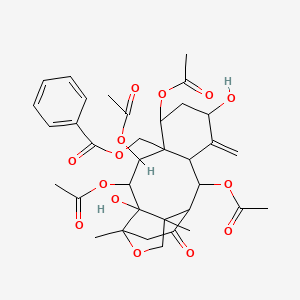

Detailed research findings on this compound have explored its chemical structure, confirming its tetracyclic nature and the presence of various functional groups such as acetyloxy, benzoyloxy, hydroxy, and methyl groups. ontosight.ai The stereochemistry of this compound, with its multiple chiral centers, is also a key aspect of its structural characterization. ontosight.ai

Some research indicates that this compound, like other taxanes, may exhibit biological activities. Reports suggest potential anticancer activity, including the inhibition of lung cancer cell proliferation. biocrick.comnih.gov It has also been noted that taxanes, including this compound, may influence microtubule polymerization. However, specific studies on certain cell lines, such as human epidermoid carcinoma KB cells, have shown little or no effect for this compound.

The investigation of this compound is important for expanding the knowledge base of taxane diterpenoids beyond the well-established compounds like paclitaxel. It contributes to the ongoing effort to discover and characterize novel taxanes with potential therapeutic applications.

Data regarding the detection and quantification of this compound in biological samples, such as rat plasma, have been part of pharmacokinetic studies involving extracts from Taxus species. biocrick.comchemfaces.com Analytical methods like UPLC-MS/MS have been developed for the simultaneous determination of this compound alongside other taxoids. biocrick.comchemfaces.com

Below is a table summarizing some chemical properties of this compound based on research findings:

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₄₂O₁₄ | biocrick.commedchemexpress.commedchemexpress.comchemfaces.com |

| Molecular Weight | 686.70 g/mol | biocrick.commedchemexpress.commedchemexpress.comchemfaces.com |

| CAS Number | 135730-55-1 | biocrick.commedchemexpress.commedchemexpress.comchemfaces.com |

| Type of Compound | Diterpenoid, Tetracyclic Taxane | ontosight.aibiocrick.commedchemexpress.commedchemexpress.com |

| Appearance | Powder | biocrick.comchemfaces.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.comchemfaces.com |

Properties

IUPAC Name |

(3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O14/c1-17-23(40)13-25(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)26(17)28(47-19(3)37)27-24(41)14-33(7)35(43,32(27,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23,25-30,40,43H,1,13-16H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPSSNXRGVDJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(CC(=O)C(C2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Taxinine M

Identification in Taxus Species

Taxinine (B26179) M has been isolated and identified in various Taxus species, contributing to the diverse array of taxoids found in this genus.

Taxus wallichiana

Taxinine M has been found in Taxus wallichiana, also known as the Himalayan yew. Studies have reported the isolation of this compound from the needles of Taxus wallichiana Zucc. nih.govresearchgate.net. Additionally, this compound has been listed among the taxoids present in Taxus wallichiana. horizonepublishing.com

Taxus chinensis

The presence of this compound has also been documented in Taxus chinensis, the Chinese yew. It has been isolated from the seeds of Taxus chinensis. nih.gov this compound is also listed as a compound found in Taxus chinensis var. mairei. academicjournals.org

Taxus brevifolia

Taxus brevifolia, the Pacific yew, is another source from which this compound has been isolated. Research dating back to the early 1990s reported the isolation of a new tetracyclic taxane (B156437), identified as this compound, from the bark of Taxus brevifolia. researchgate.nettandfonline.comwsu.eduresearchgate.netnih.govdntb.gov.ua

Taxus × media Hicksii

This compound has also been identified in the hybrid yew Taxus × media 'Hicksii'. Studies investigating the chemical constituents of this cultivar have reported the presence of this compound in its roots. researchgate.net Furthermore, research on the needles of Taxus × media 'Hicksii' has also indicated the presence of this compound. acs.org

Tissue-Specific Localization within Taxus Plants

The distribution of taxanes, including this compound, within different tissues of Taxus plants is not uniform. mdpi.com Studies using techniques such as mass spectrometry imaging have provided insights into the spatial distribution of these compounds.

Research on Taxus baccata, the European yew, has shown that this compound is located mainly in the cortex tissue. nih.govresearchgate.net While specific detailed research findings on the quantitative distribution of this compound across all tissues for each mentioned species were not extensively available in the search results, the general understanding is that taxane distribution varies significantly between different plant parts and species. mdpi.complos.orgnih.gov For instance, roots of different Taxus species can have similar chemical profiles, with an abundant distribution of certain taxanes, while needles may have different major compounds like taxine (B1234092) B and this compound. plos.org

Based on the available information, this compound has been found in the needles of Taxus wallichiana, the seeds of Taxus chinensis, the bark of Taxus brevifolia, and the roots and needles of Taxus × media 'Hicksii'. Its localization primarily in the cortex has been observed in Taxus baccata.

Here is a summary of the occurrence of this compound in the mentioned Taxus species and tissues:

| Taxus Species | Tissue(s) Reported to Contain this compound |

| Taxus wallichiana | Needles nih.govresearchgate.nethorizonepublishing.com |

| Taxus chinensis | Seeds nih.gov, Taxus chinensis var. mairei academicjournals.org |

| Taxus brevifolia | Bark researchgate.nettandfonline.comwsu.eduresearchgate.netnih.govdntb.gov.ua |

| Taxus × media 'Hicksii' | Roots researchgate.net, Needles acs.org |

| Taxus baccata | Cortex nih.govresearchgate.net |

Note: While this compound was found in the cortex of Taxus baccata, this table focuses on the species explicitly requested in the outline and includes the tissue information found for those species.

Isolation and Advanced Extraction Methodologies for Taxinine M

Modern and Advanced Extraction Techniques

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the isolation and purification of compounds from complex matrices. pjoes.com It involves the separation of analytes based on their affinity to a solid stationary phase as a liquid sample passes through it. pjoes.com SPE is often employed as a sample clean-up step before chromatographic analysis. pjoes.com

The general procedure for SPE involves loading a solution onto the solid phase, washing away unwanted components, and then eluting the desired analytes with a suitable solvent. pjoes.com The choice of stationary phase and solvents is critical for effective separation, relying on the physical and chemical properties of the target compound and the matrix. pjoes.comwikipedia.org SPE can be used to isolate a wide range of compounds, including both polar and non-polar substances. economysolutions.in

While specific detailed protocols for Taxinine (B26179) M SPE were not extensively found, SPE is a common technique for taxanes. For example, SPE has been used for the extraction of paclitaxel (B517696) and docetaxel (B913) from human plasma samples, utilizing CN packing material as the stationary phase. nih.gov This demonstrates the applicability of SPE in isolating taxanes from biological matrices. The effectiveness of SPE is influenced by factors such as the stationary phase material, sample loading conditions, and the composition of the washing and elution solvents. pjoes.comwikipedia.org

High-Pressure Pulsed Electric Field Extraction

High-Pressure Pulsed Electric Field (PEF) extraction is an emerging non-thermal technique that utilizes short, high-intensity electric pulses to enhance the extraction of intracellular compounds from plant materials. nih.govjuniperpublishers.com The primary mechanism of PEF is electroporation, where the electric field creates temporary or permanent pores in cell membranes, facilitating the release of intracellular contents into the surrounding solvent. nih.govjuniperpublishers.com

PEF extraction offers advantages such as potentially higher extraction yields, reduced extraction time, lower energy consumption, and the preservation of heat-sensitive bioactive compounds due to lower operating temperatures compared to traditional methods. nih.govjuniperpublishers.comgiuseppezeppa.com Studies have explored the application of PEF for the extraction of taxanes from Taxus species. nih.gov

Research on taxane (B156437) extraction from Taxus using PEF has investigated the impact of various parameters, including electric field strength, pulse number, particle size of the plant material, solid-liquid ratio, and extraction time. One study exploring taxane extraction from Taxus found that under optimized PEF conditions (electric field strength of 16 kV/cm, 8 pulses), the extraction yield was significantly higher compared to conventional solid-liquid extraction and ultrasound extraction. nih.gov

Enzymatic Extraction

Enzymatic extraction is a method that employs enzymes to break down plant cell walls and membranes, thereby facilitating the release of intracellular compounds like taxanes. mdpi.comchemmethod.com This technique is considered environmentally friendly and can be performed under mild conditions, which helps preserve the activity and integrity of the extracted compounds. mdpi.comchemmethod.com

Enzymes such as cellulase (B1617823), pectinase, and hemicellulase (B13383388) can be used, often in combination, to target specific components of the plant cell wall. mdpi.com The effectiveness of enzymatic extraction is influenced by factors such as the type and concentration of the enzyme, incubation time, temperature, and pH. mdpi.com

Studies on enzymatic extraction of taxanes from Taxus species have shown that enzyme treatment can enhance the yield of taxane compounds. For instance, using cellulase prior to ultrasound extraction has been reported to improve the release and yield of specific active components from Taxus mairei. mdpi.com One study indicated that optimal conditions for enzyme treatment (enzyme treatment time of 1.0 h, enzyme dosage of 0.6%, enzyme treatment temperature of 45 °C, and solid-liquid ratio of 1:16) resulted in a higher yield of taxane compounds compared to extraction without enzyme treatment. mdpi.com

Optimization Strategies for Extraction Efficiency and Purity

Optimizing extraction processes is crucial to maximize the yield and purity of Taxinine M from Taxus biomass. This involves carefully selecting extraction parameters and employing systematic methodologies to understand and control the extraction process.

Solvent Selection

The choice of solvent is a critical factor in the extraction of this compound, as it directly impacts the solubility and selectivity of the extraction process. economysolutions.innih.gov Different solvents have varying polarities and affinities for different compounds. nih.gov For taxanes, which are generally considered to have intermediate polarity, a range of solvents and solvent mixtures have been explored. nih.gov

Commonly used solvents for the extraction of taxanes from Taxus species include ethanol (B145695), methanol (B129727), acetone, ethyl acetate, chloroform, and dichloromethane, as well as mixtures of these solvents with water. nih.govgoogle.comenvironmentaljournals.org The optimal solvent or solvent mixture often depends on the specific taxane being targeted and the plant matrix. nih.govgoogle.com For instance, polar solvents like ethanol and methanol are frequently used for initial extraction from ground plant material. google.com Subsequent partitioning steps may utilize immiscible solvent systems, such as water-chloroform or water-dichloromethane mixtures, to further refine the extract. google.com

The selection of a solvent should consider its ability to effectively dissolve the target compound while minimizing the extraction of unwanted impurities. economysolutions.in Factors such as solvent polarity, toxicity, cost, and environmental impact are also important considerations in the optimization process. economysolutions.inchemmethod.com

Response Surface Methodology (RSM) Applications

Response Surface Methodology (RSM) is a powerful statistical technique used for modeling and optimizing processes where a response is influenced by several variables. researchgate.netunimas.my In the context of natural product extraction, RSM can be applied to evaluate the interactive effects of multiple extraction parameters on the yield and purity of the target compound, such as this compound. researchgate.netmdpi.com

RSM involves designing experiments to collect data on the response (e.g., extraction yield) at different combinations of independent variables (e.g., temperature, time, solvent concentration, solid-liquid ratio). researchgate.netunimas.my Statistical analysis, such as analysis of variance (ANOVA), is then used to develop a model that describes the relationship between the variables and the response. researchgate.netunimas.my This model can be used to predict the optimal conditions for maximizing the extraction efficiency. researchgate.netunimas.my

RSM has been successfully applied to optimize the extraction of various taxanes from Taxus species. For example, RSM has been used to optimize the ultrasonic-assisted extraction of taxoids, including investigating the influence of factors like liquid-solid ratio, extraction temperature, extraction time, and ultrasonic power on extraction yields. mdpi.comresearchgate.net By applying RSM, researchers can identify the most significant factors affecting the extraction process and determine the optimal levels of these factors to achieve desired outcomes in terms of yield and purity. researchgate.netunimas.my

Here is a table summarizing some extraction parameters that have been optimized for taxanes using RSM, which provides insights into the variables relevant for this compound extraction optimization:

| Extraction Method | Independent Variables | Target Compounds | Optimized Conditions (Example) | Source |

| Ultrasonic-Assisted Extraction | Methanol concentration, Solid-liquid ratio, Temperature, Time | Taxol (in T. mairei) | 90% Methanol, 1:15 solid-liquid ratio, 40 °C, 60 min | mdpi.com |

| Ultrasonic-Assisted Extraction | Liquid-solid ratio, Temperature, Time, Ultrasonic power | 10-DAB III, Cephalomannine, Paclitaxel | (Optimized based on desirability function for multiple objectives) | researchgate.net |

| Solvent Extraction | Temperature, Extraction time, Particle size | Taxol (in T. baccata) | Ethanol: 44.8 °C, 40.1 min, 113 μm; Methanol: 43.7 °C, 43 min, 114.6 μm | researchgate.net |

This table illustrates how RSM is used to systematically determine the best conditions for taxane extraction by examining the interplay of different parameters.

Structural Elucidation and Advanced Spectroscopic Characterization of Taxinine M

Spectroscopic Techniques for Structure Determination

Spectroscopic methods play a pivotal role in the unambiguous determination of complex molecular structures such as taxinine (B26179) M. A combination of techniques is typically employed to gather complementary data, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic compounds, including taxinine M. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, offer information about the types of protons and carbons present, their chemical environments, and their multiplicity, which is indicative of neighboring atoms. For this compound and related taxanes, ¹H NMR spectra typically show characteristic signals for methyl groups, olefinic protons, and protons on oxygenated carbons, which are key features of the taxane (B156437) skeleton znaturforsch.comcolumbia.eduwsu.edu. For instance, a diagnostic signal around δH = 3.47 ppm is typical for H-3α in this compound-type taxanes znaturforsch.com. The presence of three acetyl groups can be observed through characteristic signals in the ¹H NMR spectrum, typically as singlets around δH 1.77, 2.06, and 2.09 ppm . This is further corroborated by corresponding signals in the ¹³C NMR spectrum .

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to build spin systems within the molecule znaturforsch.com. HMQC and HSQC experiments correlate protons with the carbons to which they are directly attached, while HMBC experiments show correlations between protons and carbons separated by multiple bonds, allowing for the identification of quaternary carbons and the tracing of connectivities across the molecular framework znaturforsch.com. For a this compound-type taxane, HMBC correlations can help confirm the connections between protons and carbons in different rings and side chains znaturforsch.com.

NMR spectral data for this compound and its derivatives have been reported, providing characteristic signals that aid in their identification and structural confirmation znaturforsch.combiocrick.comacs.org. For example, ¹H and ¹³C NMR spectral data for a this compound-type taxane isolated from Taxus cuspidata are summarized in research findings, detailing the chemical shifts and coupling constants that support the assigned structure znaturforsch.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural subunits.

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are widely used for the analysis of polar and thermolabile compounds like taxanes. ESI-MS typically produces protonated or deprotonated molecules, or adducts, allowing for the determination of the molecular weight biocrick.comresearchgate.net.

ESI-MS/MS involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This provides valuable structural information by revealing characteristic cleavage patterns. ESI-MS/MS analysis has been employed in the structural elucidation of this compound and related taxanes isolated from various Taxus species biocrick.comresearchgate.net. Specific mass transitions observed in ESI-MS/MS can be used for the identification and quantification of this compound in complex matrices biocrick.com. For instance, a mass transition of m/z 709.6 → 649.3 has been reported for this compound in selected reaction monitoring (SRM) mode using positive ion mode ESI biocrick.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures of taxanes and isolating individual compounds for structural characterization.

LC-MS and LC-ESI-MS methods have been developed and applied for the identification and quantification of this compound in extracts from Taxus species researchgate.netcimap.res.in. These techniques allow for the separation of this compound from other co-occurring taxoids, and the online MS detection provides molecular weight information and fragmentation data for structural confirmation researchgate.netcimap.res.in. LC-ESI-MS/MS has been used to identify this compound in the red arils of Taxus baccata researchgate.net. LC-ESI-QQ (quadrupole-quadrupole) instruments have been used for MS2 analysis, providing fragmentation patterns of precursor ions nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a fundamental analytical technique used to study the interaction of electromagnetic radiation with matter in the ultraviolet and visible regions cpur.inuobabylon.edu.iq. It is often used to determine the concentration of a substance based on its absorbance at a specific wavelength (Beer-Lambert Law) thermofisher.com. Although specific UV-Vis absorption data for this compound are not extensively detailed in the provided snippets, related taxanes like taxol show a maximum absorbance around 235 nm, indicative of conjugated systems within the molecule researchgate.net. UV-Vis spectroscopy can be applied to analyze both colored and colorless chemicals in the 200–800 nm range uobabylon.edu.iq.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. For XRD analysis, a pure sample must be obtained in crystalline form.

While direct XRD data for this compound itself were not prominently found, X-ray analysis has been successfully applied to determine the structure and stereochemistry of related taxinine derivatives, such as 2,5,9,10-tetra-O-acetyl-14-bromotaxinol rsc.orgrsc.org. These studies on taxinine derivatives demonstrate the utility of XRD in confirming the complex taxane skeleton and the spatial arrangement of substituents rsc.orgrsc.org. Extensive structural studies, including X-ray crystallographic analyses of certain taxoids, have contributed to the unambiguous elucidation of complex taxane structures researchgate.net.

Confirmation of Tetracyclic Taxane Skeleton

This compound possesses a tetracyclic taxane skeleton, a characteristic feature of this class of diterpenoids. acs.orgnih.gov The taxane core is a complex ring system typically consisting of a 6-membered ring (A), an 8-membered ring (B), and a 6-membered ring (C), along with a four-membered oxetane (B1205548) ring (D) in many biologically active taxanes like paclitaxel (B517696). nih.gov

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), plays a crucial role in confirming the presence of this skeleton. Analysis of the chemical shifts and coupling constants of proton and carbon signals allows for the assignment of different parts of the molecule and confirms the ring system. acs.orgbiocrick.comznaturforsch.comscispace.com For instance, characteristic signals for tertiary methyl groups and oxygenated methylenes are indicative of a this compound-type taxane structure. znaturforsch.comscispace.com Two-dimensional NMR techniques like COSY, HMQC, and HMBC provide information about proton-proton and proton-carbon connectivities, further supporting the proposed structure. znaturforsch.com

Mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and High-Resolution FAB-MS, provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and confirming structural fragments. chemfaces.combiocrick.comznaturforsch.com

While direct X-ray crystallography data specifically for this compound was not found in the provided search results, X-ray analysis has been successfully used to determine the structure and absolute configuration of related taxanes, such as 2,5,9,10-tetra-O-acetyl-14-bromotaxinol, which confirms the fundamental taxane skeleton and provides precise bond lengths and angles. rsc.orgwikipedia.org This technique is a powerful tool for unambiguous structure confirmation of crystalline compounds. wikipedia.org

Absolute Configuration Analysis

Determining the absolute configuration of a chiral molecule like this compound is essential for understanding its biological activity. nih.govmdpi.com The absolute configuration refers to the precise 3D arrangement of atoms in space.

For taxanes and their derivatives, various methods can be employed for absolute configuration analysis. X-ray crystallography, particularly using anomalous dispersion, is a definitive method for determining absolute configuration when suitable crystals can be obtained. rsc.orgwikipedia.orgmdpi.com Although a specific X-ray crystallographic study for this compound was not found, this technique has been applied to other taxanes and provides reliable stereochemical information. rsc.orgresearchgate.net

The provided information indicates that the structures of isolated taxanes, including this compound, were elucidated on the basis of NMR spectral data, mass spectrometry, and chemical methods. researchgate.netbiocrick.comznaturforsch.com While the search results confirm the structural elucidation and the taxane nature of this compound, detailed data specifically on the experimental determination of its absolute configuration using techniques like X-ray or modified Mosher's was not explicitly provided for this compound itself in the snippets. However, the confirmation of the tetracyclic taxane skeleton through extensive NMR and MS analysis strongly suggests a defined relative stereochemistry for the core structure, consistent with other known taxanes. acs.orgznaturforsch.comscispace.com

Biosynthetic Pathways and Metabolic Engineering of Taxinine M

Overview of Taxane (B156437) Biosynthesis within Taxus Species

The biosynthesis of taxanes in Taxus species is a multi-step process originating from central plant metabolism. This pathway leads to the formation of a diverse array of taxoid compounds, with paclitaxel (B517696) (Taxol) being the most prominent example. The pathway involves numerous enzymatic reactions, including cyclizations, hydroxylations, acylations, and oxidations. frontiersin.orgmdpi.com

Precursor Compounds and Initial Steps

The committed step in taxane biosynthesis begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). acs.orgnih.govpnas.orgnih.govresearchgate.netfrontiersin.orgwikipedia.org GGPP is a C20 isoprenoid synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. hznu.edu.cn The cyclization of GGPP yields the tricyclic taxane skeleton, specifically taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase (TS). acs.orgnih.govpnas.orgnih.govresearchgate.netfrontiersin.orgwikipedia.orguniprot.orggenome.jpwikipedia.orgmdpi.comresearchgate.net This reaction is considered the first committed step because taxadiene is the first intermediate unique to the taxane pathway. acs.orgnih.govpnas.orgnih.govwikipedia.orggenome.jpwikipedia.orgresearchgate.net

Key Enzymatic Steps and Intermediates

Following the formation of taxadiene, a series of enzymatic modifications occur to generate the various taxanes. These steps involve a range of enzymes, predominantly cytochrome P450 hydroxylases and acyltransferases. frontiersin.orgmdpi.comnih.govpnas.org Cytochrome P450 enzymes catalyze hydroxylation reactions at different positions on the taxane core, introducing hydroxyl groups that are essential for the subsequent functionalization and diversification of taxanes. frontiersin.orgmdpi.compnas.orgnih.govpnas.orgresearchgate.net Acyltransferases are responsible for attaching various acyl groups, such as acetyl and benzoyl moieties, to the hydroxylated taxane core. frontiersin.orgmdpi.compnas.org The taxane biosynthetic pathway is estimated to involve around 19 enzymatic steps from GGPP to paclitaxel. mdpi.comnih.govpnas.org While many steps have been elucidated, some enzymatic reactions, particularly those involving specific hydroxylations and the formation of the oxetane (B1205548) ring characteristic of paclitaxel, have been challenging to fully characterize. frontiersin.orgmdpi.com The pathway involves an early bifurcation after the initial hydroxylation of taxadiene, leading to a network of interconnected branches that produce different taxoids. nih.govresearchgate.net

Position of Taxinine (B26179) M in the Taxane Biosynthetic Network

Taxinine M is a taxane diterpenoid found in Taxus species. academicjournals.org Its position within the complex taxane biosynthetic network is downstream of the initial cyclization and hydroxylation steps. While the precise sequence of enzymatic reactions leading specifically to this compound is not as extensively characterized as that for paclitaxel, it is understood to be an intermediate or a branch-point metabolite in the broader taxane pathway. frontiersin.orgnih.govresearchgate.net Research suggests that this compound is formed through a series of hydroxylation and acylation reactions acting upon earlier taxane intermediates. academicjournals.org The presence and abundance of this compound can vary among different Taxus species and even within different tissues of the same plant, indicating potential species-specific or tissue-specific enzymatic activities and pathway regulation. researchgate.net

Strategies for Enhanced Biosynthesis in Taxus Cell Cultures

Taxus cell cultures offer a promising alternative to plant harvesting for the sustainable production of taxanes. frontiersin.orgcas.cz However, achieving commercially viable yields requires strategies to enhance the biosynthesis of desired compounds like this compound.

Elicitation with Biotic and Abiotic Factors

Elicitation, the induction of secondary metabolite production by treating cell cultures with specific molecules (elicitors), is a widely used strategy to enhance taxane accumulation in Taxus cell cultures. nih.govcas.czub.edutandfonline.com Both biotic (derived from biological sources) and abiotic (non-biological) factors can act as elicitors. Methyl jasmonate (MeJA) is one of the most effective and commonly used elicitors for inducing taxane biosynthesis in Taxus species. nih.govcas.cztandfonline.comnih.govresearchgate.netnih.gov MeJA treatment has been shown to upregulate the expression of genes encoding key enzymes in the taxane pathway, including geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS), leading to increased production of taxanes. researchgate.net The effectiveness of elicitation can depend on factors such as elicitor concentration, exposure duration, and the specific Taxus cell line used. cas.czresearchgate.netnih.gov

An example of research findings on elicitation is shown in the table below, illustrating the effect of methyl jasmonate on taxane production in Taxus baccata cell cultures. cas.cz

| Elicitor Concentration (µM) | Paclitaxel Production (mg/L) | Baccatin (B15129273) III Production (mg/L) |

| 0 (Control) | Not specified in snippet | Not specified in snippet |

| 100 | 13.20 | 4.62 |

| 200 | 10.85 - 11.90 | Not specified in snippet |

Note: Data extracted from snippet cas.cz and may represent maximum accumulation under specific conditions.

Genetic Manipulation and Pathway Engineering

Genetic manipulation and metabolic engineering approaches aim to modify the taxane biosynthetic pathway within Taxus cells or in heterologous systems to improve the yield of specific taxanes. nih.govub.edunih.govguidetopharmacology.orgresearchgate.netthegoodscentscompany.com This can involve overexpression of genes encoding rate-limiting enzymes, silencing of genes leading to competing pathways, or introduction of genes from other organisms. nih.govresearchgate.net

Overexpression of key genes like taxadiene synthase (TS) has been explored to channel more metabolic flux towards taxane production. nih.govresearchgate.net Additionally, manipulating the expression of cytochrome P450 hydroxylases and acyltransferases can potentially direct the pathway towards the synthesis of specific taxanes like this compound. frontiersin.orgmdpi.comnih.govpnas.org

Another strategy involves blocking branch points in the pathway that lead to the formation of less desired taxanes. For instance, antisense-induced suppression of the taxane-14-hydroxylase gene, which is involved in the biosynthesis of oxygenated taxanes at C14, has been shown to increase paclitaxel production in transgenic cell lines by reducing the formation of competing compounds. nih.gov

While significant progress has been made in understanding and manipulating the taxane pathway, the genetic transformation of Taxus species remains challenging, which can limit the application of some genetic engineering strategies directly in Taxus plants. ub.edunih.gov However, advancements in Taxus cell culture transformation and the exploration of heterologous expression systems in organisms like Escherichia coli and Saccharomyces cerevisiae are providing alternative avenues for taxane production through metabolic engineering. frontiersin.orgnih.gov

Heterologous Biosynthesis Approaches

Heterologous biosynthesis involves the transfer and expression of genes encoding the enzymes of a metabolic pathway from a natural producer organism into a different, often more tractable, host organism. This approach aims to engineer microbial or plant systems to produce valuable natural products, such as taxanes. mdpi.commit.edufrontiersin.orgucl.ac.uk

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps, starting from the common diterpenoid precursor geranylgeranyl diphosphate (GGPP). encyclopedia.pubznu.ac.ir The initial committed step in the taxane pathway is the cyclization of GGPP to taxadiene, catalyzed by taxadiene synthase (TASY). encyclopedia.pubznu.ac.ir Subsequent steps involve a series of hydroxylations, acylations, and other modifications to the taxadiene core to yield diverse taxane structures, including this compound. nih.govencyclopedia.pubresearchgate.net

Efforts in heterologous biosynthesis of taxanes have largely focused on reconstructing parts of the pathway in hosts like Escherichia coli and Saccharomyces cerevisiae (yeast), as well as in plants like Nicotiana benthamiana. encyclopedia.pubnih.govmdpi.comcore.ac.uknih.gov These studies often target the production of early pathway intermediates, such as taxadiene and taxadien-5α-ol, due to the complexity of the downstream enzymatic steps required for more decorated taxanes like this compound. encyclopedia.pubnih.gov

One of the major challenges in reconstituting complex plant metabolic pathways in heterologous hosts is the functional expression and coordination of multiple enzymes, particularly cytochrome P450 monooxygenases and acyltransferases, which are crucial for the structural diversification of taxanes. encyclopedia.pubnih.govcore.ac.uk These enzymes often require specific cellular environments, cofactors, and post-translational modifications that may not be readily available or efficiently replicated in a heterologous system. encyclopedia.pubnih.gov

Despite these challenges, significant progress has been made in producing taxane precursors in engineered microorganisms. For instance, engineered E. coli strains have achieved impressive titers of taxadiene. encyclopedia.pubnih.govmdpi.com Similarly, Saccharomyces cerevisiae has been engineered to produce taxadiene and early hydroxylated intermediates. nih.govnih.goved.ac.uk

While the complete heterologous biosynthesis of highly decorated taxanes like this compound has not been widely reported in the available literature, research into the heterologous expression of individual taxane biosynthetic enzymes provides foundational knowledge for future attempts. Studies involving the cloning and functional expression of enzymes like taxadiene synthase, hydroxylases, and acyltransferases from Taxus species in yeast and E. coli have been instrumental in dissecting the pathway and identifying bottlenecks. nih.govthegoodscentscompany.com

Furthermore, some studies have explored the use of bacteria isolated from Taxus species for taxane production or biotransformation of taxane precursors. academicjournals.orggoogle.comgoogle.comgoogleapis.com For example, Bacillus cereus ssp. BCM 4 has shown the capacity to produce taxanes, and certain bacterial strains can biotransform pro-taxanes. google.comgoogle.comgoogleapis.com While these bacterial systems have been investigated for taxane production, specific details regarding the heterologous biosynthesis of this compound in such hosts are limited in the provided search results.

The development of robust heterologous platforms for producing complex taxanes like this compound requires overcoming challenges related to pathway discovery, gene expression, enzyme activity, and metabolic flux optimization in the host organism. mdpi.comcore.ac.uk Future research may involve combinatorial metabolic engineering approaches, enzyme engineering to improve catalytic efficiency and specificity in heterologous environments, and the exploration of alternative host organisms or co-culture systems. mdpi.commit.eduucl.ac.ukcore.ac.uk

Synthetic and Semisynthetic Strategies for Taxinine M and Its Analogues

Total Synthesis Approaches for Taxane (B156437) Scaffolds

Total synthesis of taxane scaffolds, including the intricate 6-8-6-4 ring system, has been a significant challenge in organic chemistry due to the structural complexity and presence of multiple contiguous chiral centers. nih.govresearchgate.netacs.org Numerous research groups have pursued total synthesis strategies for taxanes, particularly for the well-known anticancer agent paclitaxel (B517696) (Taxol), which shares the core taxane structure. nih.govresearchgate.netacs.org These efforts have led to the development of various methodologies to construct the taxane ring system. nih.govresearchgate.netacs.org

One strategy involves the use of tandem reactions, such as intramolecular Diels-Alder cycloadditions, to efficiently build the tricyclic core. researchgate.netnih.gov Another approach focuses on the interconversion of complex molecular frameworks, providing access to a range of taxane diterpene families from a single advanced intermediate. researchgate.netresearchgate.net This latter strategy emphasizes stereoelectronic control to orchestrate the interconversion of polycyclic frameworks. researchgate.netresearchgate.net Total synthesis endeavors have also explored divergent approaches from relatively unfunctionalized cyclic intermediates to access a wide range of taxane targets. youtube.com Despite the progress in total synthesis, achieving an economically viable route for complex taxanes like paclitaxel remains challenging, with drug supply still heavily reliant on extraction and semisynthesis from natural precursors. researchgate.net

Semisynthesis from Precursor Taxanes (e.g., Taxine (B1234092) B, Taxinine)

Semisynthesis, utilizing more abundant naturally occurring taxanes as starting materials, offers a more practical route to Taxinine (B26179) M and its analogues compared to total synthesis. Taxine B and taxinine are examples of taxane diterpenes found in Taxus species that have been explored as precursors for semisynthetic routes. acs.orgrsc.org Taxine B, in particular, is one of the most abundant taxane diterpene fractions found in the needles of Taxus baccata. acs.orgrsc.org

Semisynthetic strategies typically involve a series of chemical transformations to modify the precursor taxane structure, introducing functional groups and altering the oxidation state and stereochemistry to arrive at the target compound. acs.orgdtic.milmdpi.comresearchgate.net

Chemical Derivatization and Functional Group Modifications

Chemical derivatization and functional group modifications are key steps in the semisynthesis of Taxinine M and its analogues from precursor taxanes. These modifications can involve selective acylation, deprotection, oxidation, reduction, and rearrangement reactions to introduce or transform functional groups at specific positions on the taxane core. acs.orgyoutube.comacs.orgdtic.milmdpi.comresearchgate.netnih.gov

For instance, studies on the semisynthesis of 7-deoxypaclitaxel (B1244737) analogues from taxine B have demonstrated methods for introducing functional groups and modifying the taxane skeleton. acs.orgacs.org These methods have included the introduction of a benzoyl function via a benzylidene acetal (B89532) intermediate. acs.orgacs.org Selective oxidation reactions at specific carbon positions on the taxane core are also crucial for achieving the desired oxidation pattern of the target molecule. youtube.comacs.org The order and selectivity of these oxidation steps can be analogous to those observed in the biosynthesis of natural taxanes. acs.org

Synthesis of Specific Taxinine Analogues

Semisynthesis from precursors like taxinine has been investigated for the preparation of specific taxinine analogues. These studies aim to explore the relationship between structural modifications and potential biological activities. okayama-u.ac.jp For example, semisynthetic studies have focused on creating taxoids with structural changes at various positions on the taxane core, such as C1, C2, and C4. acs.org The synthesis of analogues bearing specific functionalities, such as an acyloxy moiety at C13, has also been explored through semisynthetic routes starting from taxinine. nih.gov

Structure Activity Relationship Sar Studies of Taxinine M and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Understanding the specific parts of the Taxinine (B26179) M molecule that are essential for its activity, as well as how modifications to these parts affect its biological properties, is a primary focus of SAR studies. nih.gov, nih.gov, nih.gov, nih.gov, znaturforsch.com

Importance of the Taxane (B156437) Ring System

The core taxane ring system is a fundamental requirement for the biological activity observed in many taxoids, including the ability to promote tubulin assembly. researchgate.net, nih.gov This complex tetracyclic structure provides the scaffold upon which various substituents are attached, and its integrity is generally considered essential for interaction with the target site on microtubules. researchgate.net Studies on natural and semisynthetic taxanes have indicated that an intact taxane ring is necessary for cytotoxicity and activity related to microtubule assembly. researchgate.net

Role of Specific Substituents (e.g., at C-1, C-2, C-4, C-7, C-9, C-10, C-13, C-14)

The nature and position of substituents on the taxane ring system significantly influence the biological activity of taxinine M and its analogues. While the taxane ring itself and a side chain at C-13 are often considered essential for activity, the substituents at various positions modulate the potency and specific biological effects. researchgate.net, nih.gov

Specific positions on the taxane core, including C-1, C-2, C-4, C-7, C-9, C-10, and C-14, have been identified as important sites for substitution that can impact bioactivity and bioavailability. nih.gov For instance, studies on taxol derivatives suggest that substituents at C-1, C-4, C-7, C-9, C-10, and C-14 contribute to improved bioactivity and bioavailability. nih.gov The C-2 benzoyl and C-4 acetyl groups, along with the taxane ring system, are considered crucial for microtubule binding. nih.gov

Research on taxinine analogues has demonstrated that taxanes bearing an acyloxy moiety at C-13, particularly a benzoyloxy group, can possess high multidrug resistance (MDR) reversal activity. researchgate.net Conversely, replacing the C-13 phenylisoserine (B1258129) side chain, crucial for paclitaxel's cytotoxic activity, with different acyl groups can lead to noncytotoxic taxanes that exhibit MDR reversing properties. researchgate.net

Modifications at positions like C-10 and C-14 have also been explored in the context of MDR reversal. For example, a compound with a cinnamoyloxy group at C-14 and a hydroxyl group at C-10 showed significant activity in promoting the cellular accumulation of vincristine (B1662923) in MDR cells. ontosight.ai

The following table summarizes the potential impact of substituents at various positions based on SAR studies of taxanes, including insights relevant to this compound and its analogues:

| Position | Potential Impact of Substitution | Relevant Activity | Source |

| Taxane Ring System | Essential for activity and microtubule interaction | Cytotoxicity, Microtubule Assembly | researchgate.net, nih.gov, nih.gov |

| C-1 | Influence on bioactivity and bioavailability | Various (dependent on substituent) | nih.gov |

| C-2 | Essential for microtubule binding (e.g., benzoyl group) | Microtubule Binding, Cytotoxicity | nih.gov |

| C-4 | Essential for microtubule binding (e.g., acetyl group) | Microtubule Binding, Cytotoxicity | nih.gov |

| C-7 | Influence on bioactivity and bioavailability | Various (dependent on substituent) | nih.gov |

| C-9 | Influence on bioactivity and bioavailability | Various (dependent on substituent) | nih.gov |

| C-10 | Influence on bioactivity and bioavailability | Various (dependent on substituent), MDR Reversal | nih.gov, ontosight.ai |

| C-13 | Essential for activity (e.g., side chain), provides specific binding | Cytotoxicity (with specific side chain), MDR Reversal (with acyl groups) | researchgate.net, nih.gov, researchgate.net |

| C-14 | Influence on bioactivity and bioavailability | Various (dependent on substituent), MDR Reversal | nih.gov, ontosight.ai |

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling techniques are increasingly utilized in SAR studies of taxanes, including this compound analogues. nih.gov, znaturforsch.com These approaches provide valuable insights into the preferred conformations of these complex molecules and their interactions with target sites at a molecular level. nih.gov, researchgate.net

Molecular modeling can help to rationalize the observed biological data and support further SAR investigations. researchgate.net Techniques such as docking studies can infer the structure-activity relationships by comparing the interactions of different taxane analogues with binding sites, such as the microtubule binding site. nih.gov These studies can highlight the importance of specific functional groups and their positioning for effective binding and activity. nih.gov

Furthermore, computational methods can be used to build pharmacophoric models that describe the essential features required for interaction with a target, such as P-glycoprotein (P-gp), and to rationalize the activity of different taxane derivatives as MDR reversal agents. researchgate.net Computational modeling has also been employed in the design and synthesis of simplified taxane analogues for SAR evaluation. researchgate.net

Data from computational modeling, combined with experimental SAR analysis, can reveal critical factors influencing activity, such as the requirement for a rigid structure with limited conformational flexibility for potent binding.

Advanced Analytical Techniques for Quantification and Monitoring of Taxinine M

Chromatographic Methods

Chromatographic methods are fundamental separation techniques used to isolate Taxinine (B26179) M from complex mixtures before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most common approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the separation and quantification of various compounds, including taxoids like Taxinine M. It involves a liquid mobile phase that carries the sample through a stationary phase packed in a column. The differential interaction of analytes with the stationary phase leads to their separation. HPLC coupled with UV or mass spectrometric detectors is frequently used for taxane (B156437) analysis due to its sensitivity and resolution. mdpi.com

HPLC methods have been developed for the determination of taxanes in different Taxus species. frontiersin.org While some studies focus on other taxoids, the principles and methodologies are applicable to this compound analysis. HPLC with photodiode array (PDA) detection has been applied for the simultaneous quantitative analysis of taxanes. iau.ir

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase and operates at higher mobile phase pressures. This results in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex samples containing multiple taxoids.

A rapid, sensitive, and reliable UPLC-MS/MS method has been developed and validated for the simultaneous determination of seven taxoids, including this compound, in rat plasma. biocrick.comnih.gov This highlights the capability of UPLC in handling biological matrices and simultaneously analyzing multiple related compounds.

Mass Spectrometry Coupled Techniques

Coupling chromatographic methods with mass spectrometry (MS) provides highly selective and sensitive detection, allowing for the identification and quantification of this compound even in trace amounts within complex samples.

HPLC-MS/MS

HPLC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the selective detection and structural information provided by tandem mass spectrometry (MS/MS). This method is widely used for the identification and quantification of taxanes, including this compound, in various matrices such as plant extracts and biological samples. researchgate.netnih.govresearchgate.net

HPLC-MS/MS methods have been developed for the investigation of Taxus compounds, including this compound, in the red arils of Taxus baccata berries. nih.govresearchgate.net These methods often utilize electrospray ionization (ESI) in positive ion mode and operate in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govresearchgate.net This allows for the simultaneous detection and determination of several taxoids. nih.govresearchgate.net

UPLC-MS/MS for Simultaneous Taxoid Determination

UPLC-MS/MS offers even greater speed, efficiency, and sensitivity compared to HPLC-MS/MS, making it suitable for the rapid and simultaneous determination of multiple taxoids, including this compound. mdpi.comfrontiersin.org

A validated UPLC-MS/MS method has been established for the simultaneous determination of seven taxoids, including this compound, in rat plasma after oral administration of Taxus yunnanensis extracts. biocrick.comnih.gov This method employed liquid-liquid extraction for sample pretreatment and used a C18 column for chromatographic separation with gradient elution. biocrick.comnih.gov Detection was performed using selected reaction monitoring (SRM) in positive ion mode electrospray ionization (ESI). biocrick.comnih.gov The mass transitions for this compound were monitored at m/z 709.6 → 649.3. biocrick.comnih.gov The method demonstrated good linearity (r² > 0.99), precision (intra-day and inter-day RSD < 14.3%), and accuracy (-8.3% to 14.8%). biocrick.comnih.gov Extraction recoveries for the compounds ranged from 62.5% to 100.5%. biocrick.comnih.gov

The application of UPLC-MS/MS combined with chemometrics has also been explored for the quality evaluation of compounds in the leaves of different Taxus species, demonstrating its utility in complex sample analysis and differentiation based on chemical composition. frontiersin.org

Here is a data table summarizing typical parameters for UPLC-MS/MS analysis of this compound and other taxoids:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 10-Deacetylbaccatin III | 567.4 | 444.9 |

| Baccatin (B15129273) III | 609.0 | 549.3 |

| 5-epi-canadensene | 617.4 | 496.9 |

| This compound | 709.6 | 649.3 |

| 10-Deacetyltaxol | 834.8 | 307.9 |

| Cephalomannine | 854.5 | 285.4 |

| Paclitaxel (B517696) | 876.8 | 307.3 |

| Docetaxel (B913) (IS) | 830.8 | 549.6 |

LC-ESI-MS

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is another hyphenated technique used for the analysis of this compound. ESI is a soft ionization technique commonly used for polar and thermally labile compounds like taxoids, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻).

LC-ESI-MS has been employed for the analysis of taxoids from the bark of Taxus wallichiana, where this compound was among the compounds detected and characterized based on its mass spectral data. cimap.res.in The technique provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification within complex extracts. LC/MS and LC/MS/MS techniques are generally used for taxane analysis, and their separation can be challenging in complex matrices. perlan.com.pl

Here is a data table showing mass spectral data for this compound obtained via LC-ESI-MS:

| Compound | Retention Time (min) | Molecular Weight | Observed Ions (m/z) and relative intensity (%) |

| This compound | 7.0 | - | 709 (100), 704 (79), 669 (11), 609 (12), 549 (14), 507 (5), 445 (19), 385 (10), 325 (22) |

Note: Molecular weight for this compound was not provided in the specific source snippet, but the observed ions correspond to its mass spectral fragmentation. cimap.res.in

These advanced analytical techniques are indispensable tools for the accurate quantification and monitoring of this compound in various research and practical applications, enabling detailed studies of its occurrence, metabolism, and potential uses.

Selected Reaction Monitoring (SRM) Scan

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) when applied to multiple ions, is a highly sensitive and selective tandem mass spectrometry technique used for targeted quantification of specific analytes within complex matrices. washington.edu In SRM, a precursor ion of interest is selected in the first mass analyzer (MS1), fragmented in a collision cell, and then specific product ions resulting from this fragmentation are selected and detected in the second mass analyzer (MS2). washington.edu This targeted approach significantly enhances sensitivity and reduces interference compared to full scan MS methods. washington.edu

SRM has been successfully applied to the simultaneous determination of this compound and other taxoids in biological samples like rat plasma. biocrick.com In such applications, liquid chromatography (LC) is typically coupled with tandem mass spectrometry (MS/MS) operating in SRM mode. biocrick.comresearchgate.net For this compound, a specific mass transition (precursor ion > product ion) is monitored. For instance, a method for simultaneous determination of seven taxoids, including this compound, in rat plasma utilized an electrospray ionization (ESI) source in positive ion mode, monitoring the transition m/z 709.6 -> 649.3 for this compound. biocrick.com This approach allows for the sensitive and reliable quantification of this compound alongside other related compounds. biocrick.com

Data Table: SRM Transitions for Selected Taxoids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 10-Deacetylbaccatin III | 567.4 | 444.9 |

| Baccatin III | 609.0 | 549.3 |

| 5-epi-canadensene | 617.4 | 496.9 |

| This compound | 709.6 | 649.3 |

| 10-Deacetyltaxol | 834.8 | 307.9 |

| Cephalomannine | 854.5 | 285.4 |

| Paclitaxel | 876.8 | 307.3 |

| Internal Standard | 830.8 | 549.6 |

Note: Data compiled from a study on the simultaneous determination of taxoids in rat plasma. biocrick.com

Quality Control and Validation of Analytical Methods

The reliability of analytical results for this compound depends heavily on robust quality control and method validation. Analytical method validation is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application and ensures reliability during normal use. labmanager.comchromatographyonline.com Key parameters evaluated during validation typically include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). labmanager.comchromatographyonline.comdemarcheiso17025.com

For methods quantifying this compound, such as LC-MS/MS with SRM, validation ensures the method is suitable for its purpose, whether it's for research, pharmacokinetic studies, or quality control of plant extracts. biocrick.comnih.gov Validation of a method for simultaneous determination of taxoids, including this compound, in rat plasma demonstrated good linearity (r² > 0.99) over a wide concentration range. biocrick.com Intra-day and inter-day precision were evaluated, showing relative standard deviations (RSD) below 14.3%, and accuracies ranged from -8.3% to 14.8% in terms of relative error (RE). biocrick.com Extraction recoveries for the compounds, including this compound, ranged from 62.5% to 100.5%. biocrick.com These validation parameters demonstrate the method's reliability for quantifying this compound in this specific matrix. biocrick.com

Quality control procedures are implemented during routine analysis to ensure the method remains within validated parameters. This can involve analyzing quality control samples at known concentrations alongside the study samples to monitor method performance, accuracy, and precision over time.

Advanced Characterization Techniques (for comprehensive analysis)

Beyond quantification, advanced characterization techniques provide detailed structural and chemical information about this compound.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. FTIR spectroscopy can identify functional groups present in a molecule based on their characteristic vibrational frequencies. While specific FTIR data for pure this compound was not extensively detailed in the search results, FTIR is a standard technique for the structural characterization of organic compounds, including taxanes. uncg.eduhilarispublisher.commidac.com Analysis of the FTIR spectrum of this compound would provide information about the presence of hydroxyl groups, carbonyl groups (from esters and ketones), and characteristic C-H stretching and bending vibrations within its complex diterpenoid structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpssimplified.commdpi.com XPS analyzes the top 1-10 nanometers of a material's surface. xpssimplified.comyoutube.com By irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons, the binding energies of core electrons can be determined, which are characteristic of each element and its chemical environment. xpssimplified.comyoutube.com

While direct application of XPS specifically for characterizing this compound was not detailed in the search results, XPS is a valuable tool for understanding the surface chemistry of organic materials. mdpi.comeag.com In the context of this compound, XPS could potentially be used to:

Verify the elemental composition of a this compound sample.

Investigate the chemical states of elements like carbon and oxygen, providing insights into the types of bonds present (e.g., ester linkages, hydroxyl groups).

Analyze the surface composition of materials containing this compound, such as plant extracts or formulations, which could be relevant for understanding its interactions with other components or its stability on surfaces.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS), also referred to as EDX or XEDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. EDS is typically coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). ucr.eduzeiss.com When the sample is bombarded with electrons, it emits characteristic X-rays whose energies are specific to the elements present. ucr.edu The EDS detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements in the sampled volume. ucr.edu

For this compound, EDS analysis, likely in conjunction with SEM, could be used to:

Determine the elemental composition of crystalline or solid samples of this compound. Since this compound is composed of carbon, hydrogen, and oxygen, EDS would primarily detect carbon and oxygen (hydrogen is not detectable by EDS).

Analyze the elemental distribution in complex samples containing this compound, such as plant tissues or formulations, to understand its localization. researchgate.net

While EDS provides elemental composition, it does not offer the detailed chemical state information that XPS provides. However, it is useful for quick elemental analysis and mapping. ucr.eduzeiss.com

Future Directions and Research Perspectives

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of taxanes, including Taxinine (B26179) M, is a complex process involving numerous enzymatic steps converting the precursor geranylgeranyl diphosphate (B83284) (GGPP) into the intricate taxane (B156437) skeleton and its various functionalizations researchgate.netfrontiersin.org. While the pathway for paclitaxel (B517696) is relatively well-studied, the specific steps and enzymes leading to Taxinine M are less completely understood. Research in this area aims to identify the genes and enzymes responsible for the unique structural features of this compound.

Future studies will likely employ advanced transcriptomics and metabolomics approaches to analyze gene expression profiles and metabolite accumulation in different Taxus tissues and developmental stages where this compound is abundant, such as needles researchgate.netplos.org. This can help pinpoint candidate genes involved in its biosynthesis. Functional characterization of these candidate genes through techniques like heterologous expression in suitable hosts (e.g., yeast or E. coli) is crucial to confirm their enzymatic activity and substrate specificity within the this compound pathway wikipedia.orgoncologynews.com.au. Elucidating these novel enzymes, particularly cytochrome P450-like hydroxylases thought to be involved in taxane biosynthesis, will provide valuable insights into the intricate enzymatic cascade frontiersin.org.

Understanding the regulatory mechanisms controlling the expression of these biosynthetic genes is another critical future direction. This knowledge could potentially be exploited to enhance this compound production in plant cell cultures or engineered microorganisms.

Rational Design and Synthesis of Advanced this compound Analogues

The complex structure of this compound presents challenges for total chemical synthesis. However, its structural scaffold serves as a basis for the rational design and synthesis of analogues with potentially improved biological activities or pharmacokinetic properties. Research in this area focuses on modifying specific functional groups or the core taxane skeleton to create novel compounds.

Future research will involve structure-activity relationship (SAR) studies to understand how structural modifications influence the biological effects of this compound analogues. This can be guided by computational modeling and in silico predictions of interactions with potential biological targets frontiersin.org. Synthetic strategies will likely explore semi-synthesis from more abundant taxanes or intermediates, as well as de novo synthesis of simplified taxane frameworks acs.orgresearchgate.net. The goal is to develop efficient and scalable synthetic routes to access a diverse library of this compound analogues.

Preliminary studies have explored the synthesis of taxinine analogues for specific applications, such as multidrug resistance reversal nih.gov. Future research could build upon these findings to design analogues with enhanced efficacy and reduced toxicity. Data from the synthesis and biological evaluation of these analogues could be compiled into interactive tables to facilitate SAR analysis. For example, a table might compare the activity of different analogues against specific cell lines, highlighting the impact of modifications at various positions on the taxane core.

In-depth Mechanistic Elucidation of Biological Activities

While some taxanes are known for their anticancer activity primarily through microtubule stabilization, the specific biological activities and precise mechanisms of action of this compound are not fully characterized proquest.comnih.gov. Future research aims to comprehensively investigate the pharmacological profile of this compound and its analogues.

This includes detailed studies on cellular targets and signaling pathways affected by this compound. Techniques such as pull-down assays, reporter gene assays, and advanced microscopy can be employed to identify proteins and cellular processes that interact with or are modulated by this compound. Research could also explore its potential beyond anticancer effects, investigating other reported activities of Taxus extracts and components, such as anti-inflammatory or antimicrobial properties nih.govnih.gov.

Understanding the molecular mechanisms at a detailed level is crucial for the rational design of more potent and selective analogues and for predicting potential off-target effects. Data from mechanistic studies, such as IC50 values against different cell lines or binding affinities to target proteins, could be presented in data tables.

Development of Sustainable Production Strategies

The traditional method of obtaining taxanes from the bark of slow-growing yew trees is unsustainable and environmentally detrimental oncologynews.com.auphytonbiotech.com. Developing sustainable production strategies for this compound is a significant future research direction.

This area of research explores alternative methods to plant harvesting, including plant cell culture, semi-synthesis from renewable precursors, and synthetic biology approaches utilizing engineered microorganisms oncologynews.com.auresearchgate.netphytonbiotech.com. Optimizing plant cell culture conditions, such as media composition and elicitor treatment, can enhance this compound accumulation academicjournals.org. Semi-synthetic routes starting from more readily available taxanes or intermediates offer a pathway to sustainable production researchgate.net. Furthermore, reconstituting the this compound biosynthetic pathway in heterologous hosts like yeast or bacteria holds promise for large-scale, controlled fermentation oncologynews.com.au.

Future research will focus on improving the efficiency and yield of these sustainable production methods. Comparative studies evaluating the economic viability, environmental impact, and scalability of different approaches are essential. Data on yields from different production methods (e.g., grams of this compound per liter of culture or per kilogram of starting material) could be presented in tables to compare their efficiency.

Comparative Studies with Other Taxane Diterpenoids

This compound belongs to a large family of taxane diterpenoids, many of which exhibit diverse biological activities researchgate.netnih.gov. Comparative studies with other taxanes, such as paclitaxel, cephalomannine, and baccatin (B15129273) III, are important for understanding the unique properties of this compound and its potential therapeutic advantages or disadvantages. wikipedia.orgwikipedia.orgnih.govnih.govuni.luwikidata.orgh-its.org

Future research will involve direct comparisons of the biological activities, mechanisms of action, and pharmacokinetic profiles of this compound with other relevant taxanes. This can help identify whether this compound possesses distinct properties that warrant its further development as a therapeutic agent or as a lead compound for drug discovery. Comparative studies can also provide insights into the structural features that confer specific activities within the taxane family.

Q & A

Q. What validated methods are recommended for isolating Taxinine M from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Polar solvents are prioritized due to this compound’s solubility profile. Structural confirmation requires cross-referencing with NMR (¹H, ¹³C) and mass spectrometry data . Ensure purity assessments via TLC or HPLC-UV, adhering to protocols emphasizing reproducibility, such as documenting solvent ratios and temperature controls .

Q. Which spectroscopic techniques are critical for confirming this compound’s structural identity?

High-resolution mass spectrometry (HR-MS) confirms molecular mass, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and connectivity. Compare spectral data with published libraries and validate against synthetic standards. Discrepancies in peak shifts may indicate impurities or isomerization, requiring repeated crystallization or preparative HPLC .

Q. What are the primary biological targets reported for this compound in preclinical studies?

this compound is studied for microtubule stabilization and apoptosis induction, often via in vitro assays (e.g., tubulin polymerization assays, cytotoxicity screens using cancer cell lines like HeLa or MCF-7). Literature reviews should prioritize peer-reviewed journals indexed in PubMed or SciFinder, avoiding non-academic databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxic IC₅₀ values across studies?

Conduct a meta-analysis controlling for variables:

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and culture conditions .

- Dosage protocols : Compare exposure times (e.g., 24h vs. 48h) and solvent controls (DMSO concentration ≤0.1%) .

- Data normalization : Apply rigorous statistical tests (e.g., ANOVA with post-hoc Tukey) to account for batch effects . Document methodologies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure comparability .

Q. What experimental design optimizes the study of this compound’s mechanism of action?

- Hypothesis-driven approach : Use RNA-seq or proteomics to identify pathways altered post-treatment, validated via siRNA knockdown .

- Controls : Include positive controls (e.g., paclitaxel for microtubule effects) and vehicle controls.

- Dose-response curves : Generate EC₅₀/IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

- In vivo validation : Employ xenograft models with pharmacokinetic monitoring (plasma half-life, bioavailability) .

Q. How can computational modeling predict this compound’s binding interactions with novel targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to tubulin or apoptosis-related proteins (e.g., Bcl-2). Validate with molecular dynamics (MD) simulations assessing binding stability over 100+ ns trajectories .

- QSAR models : Corrogate structural analogs to identify pharmacophores influencing potency .

Q. What strategies improve this compound’s aqueous solubility for in vivo applications?

- Formulation : Use co-solvents (PEG 400), liposomal encapsulation, or cyclodextrin complexes .

- Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved enzymatically in vivo .

- Solubility assays : Measure kinetic solubility via shake-flask method with HPLC quantification .

Q. How to ensure cross-laboratory reproducibility in this compound synthesis?

- Protocol standardization : Publish detailed SOPs with reaction conditions (temperature, catalyst purity) in supplementary materials .

- Inter-lab validation : Collaborate with independent labs to replicate yields and purity, reporting deviations transparently .

Methodological Frameworks

Q. What statistical approaches are essential for analyzing this compound’s dose-dependent effects?

Q. How to design a study validating this compound’s pharmacokinetic (PK) properties in multiple animal models?

- Species selection : Compare rodents (mice/rats) and non-rodents (zebrafish) for absorption/metabolism differences.

- PK parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (WinNonlin) .

- Tissue distribution : Use LC-MS/MS to quantify this compound in plasma, liver, and tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.